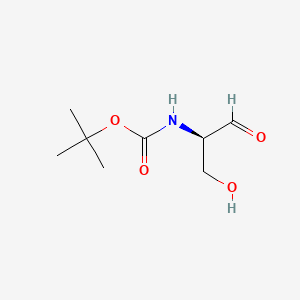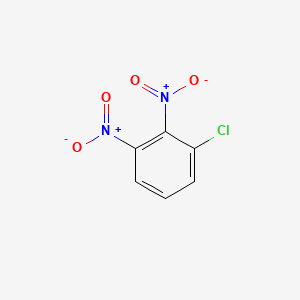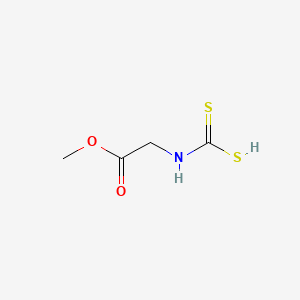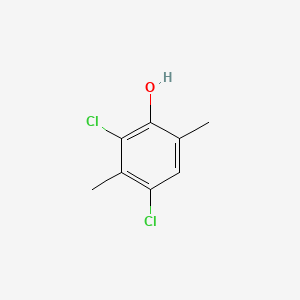
N-t-butyloxycarbonyl-d-serinal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-t-butyloxycarbonyl-d-serinal is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of d-serinal. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-t-butyloxycarbonyl-d-serinal typically involves the protection of the amino group of d-serinal with a Boc group. This can be achieved by reacting d-serinal with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and can be completed within a few hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-t-butyloxycarbonyl-d-serinal undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group to reveal the free amino group.
Substitution: Reactions where the Boc-protected amino group is substituted with other functional groups.
Common Reagents and Conditions
Deprotection: Common reagents for deprotection include trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid in methanol, and oxalyl chloride in methanol
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
Deprotection: The major product formed is d-serinal with a free amino group.
Substitution: Depending on the substituent used, various derivatives of d-serinal can be formed.
Aplicaciones Científicas De Investigación
N-t-butyloxycarbonyl-d-serinal has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid building block.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-t-butyloxycarbonyl-d-serinal primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group from unwanted reactions during synthesis. When deprotection is required, reagents such as TFA or oxalyl chloride cleave the Boc group, revealing the free amino group. This allows the compound to participate in further chemical reactions or biological processes .
Comparación Con Compuestos Similares
Similar Compounds
N-t-butyloxycarbonyl-l-serinal: Similar in structure but with the l-isomer of serinal.
N-t-butyloxycarbonyl-d-alanine: Another Boc-protected amino acid with a different side chain.
N-t-butyloxycarbonyl-d-phenylalanine: Boc-protected amino acid with an aromatic side chain.
Uniqueness
N-t-butyloxycarbonyl-d-serinal is unique due to its specific structure and the presence of the d-isomer of serinal. This configuration can influence its reactivity and interactions in biological systems, making it valuable for specific applications in peptide synthesis and drug development .
Propiedades
Fórmula molecular |
C8H15NO4 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-hydroxy-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h4,6,11H,5H2,1-3H3,(H,9,12)/t6-/m0/s1 |
Clave InChI |
IQUPBNVUTOSSFI-LURJTMIESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CO)C=O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)

![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)





![2-[2-[(3-Ethyl-5-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium hydroxide,inner salt](/img/structure/B13818393.png)
![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)


